molecular formula C130H182N34O43S2 B13904147 MOG (89-113), human

MOG (89-113), human

Cat. No.: B13904147
M. Wt: 2973.2 g/mol
InChI Key: OZZREEJGIZDAQJ-JPGBTOIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MOG (89-113), human, is a peptide fragment derived from the human myelin oligodendrocyte glycoprotein. This peptide sequence is found in residues 89 to 113 of the human myelin oligodendrocyte glycoprotein. It is known for its role in neuroscience research, particularly in studies related to multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOG (89-113), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .

Chemical Reactions Analysis

Types of Reactions

MOG (89-113), human, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA (trifluoroacetic acid)

    Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)

Major Products Formed

The primary product formed is the MOG (89-113) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

MOG (89-113), human, is extensively used in neuroscience research, particularly in the study of multiple sclerosis. It serves as an epitope for inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which is a widely used model for studying multiple sclerosis. The peptide is also used to study the immune response to myelin oligodendrocyte glycoprotein and to develop potential therapeutic strategies for demyelinating diseases .

Mechanism of Action

MOG (89-113), human, exerts its effects by acting as an epitope recognized by the immune system. In the context of multiple sclerosis research, it is used to induce an autoimmune response in animal models. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present the epitope to T cells. This interaction triggers an immune response that targets myelin, leading to demyelination and neurological symptoms .

Comparison with Similar Compounds

Similar Compounds

    MOG (35-55): Another peptide fragment of myelin oligodendrocyte glycoprotein used in multiple sclerosis research.

    PLP (139-151): A peptide fragment of proteolipid protein used in similar studies.

Uniqueness

MOG (89-113), human, is unique due to its specific sequence and its role as an HLA-DR2 restricted epitope. This makes it particularly useful for studying the immune response in the context of multiple sclerosis, especially in individuals with the HLA-DR2 haplotype .

Q & A

Q. What are the critical chemical properties of MOG (89-113), human, and how should it be handled in experimental settings?

Basic Research Question
this compound (CAS 218291-36-2) is a 25-amino acid peptide fragment of myelin oligodendrocyte glycoprotein (MOG) with a molecular weight of 2973.17 g/mol and formula C₁₃₀H₁₈₂N₃₄O₄₃S₂. Key handling considerations include:

  • Solubility : Reconstitute in water at 25°C, avoiding organic solvents unless validated.
  • Storage : Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability). For short-term use, dissolved aliquots can be stored at -20°C for 1 month .
  • Dilution : Use theoretical concentrations (e.g., 1 mg/mL = ~0.3363 mL for 1 mM stock) but verify empirically due to batch-specific solubility variations .

Q. How do researchers optimize antibody selection for MOG (89-113) detection across assays like Western blot (WB) and immunohistochemistry (IHC)?

Basic Research Question
Antibody validation requires:

  • Epitope Specificity : Use antibodies targeting the C-terminal region (e.g., residues 89-113) for human MOG isoforms. Confirm cross-reactivity with species-specific controls (human, mouse, rat) via knockout validation .
  • Assay-Specific Optimization : For WB, use reducing conditions and 12% SDS-PAGE to resolve the ~25-28 kDa band. For IHC, optimize antigen retrieval (e.g., citrate buffer pH 6.0) and blocking agents (e.g., 5% BSA) to reduce background .

Q. What experimental models are suitable for studying the pathogenic role of MOG (89-113)-specific antibodies?

Advanced Research Question

  • In Vitro Models : Use complement-dependent cytotoxicity (CDC) assays with serum-derived MOG antibodies and oligodendrocyte cell lines. Measure demyelination via lactate dehydrogenase (LDH) release or myelin basic protein (MBP) degradation .
  • In Vivo Models : Adoptive transfer of human MOG antibodies into transgenic rodents expressing human MOG. Monitor clinical scores (e.g., limb weakness) and histopathology (e.g., demyelination via Luxol fast blue staining) .

Q. How can researchers resolve discrepancies in MOG antibody titers reported by cell-based assays versus ELISA?

Advanced Research Question

  • Assay Sensitivity : Cell-based assays (e.g., immunofluorescence with full-length MOG-transfected HEK293 cells) detect conformational epitopes, while ELISA may miss these due to linear peptide immobilization .
  • Sample Type : Test both serum and CSF, as CSF antibodies may be undetectable in serum. Use IgG1-specific secondary antibodies to improve specificity in cell-based assays .

Q. What methodologies are recommended for longitudinal assessment of MOG antibody titers in clinical research?

Advanced Research Question

  • Sampling Schedule : Collect serum/CSF at baseline, 6 months, and 1 year post-diagnosis to track antibody persistence and relapse correlation .
  • Normalization : Include internal controls (e.g., spiked recombinant MOG) to account for inter-assay variability. Use flow cytometry for quantitative fluorescence intensity measurements .

Q. How do MOG (89-113)-specific antibodies interact with T-cell-mediated inflammation in demyelinating diseases?

Advanced Research Question

  • Co-Culture Systems : Combine MOG-specific T-cells (e.g., from experimental autoimmune encephalomyelitis models) with antibody-treated oligodendrocytes. Measure cytokine release (e.g., IFN-γ, IL-17) via multiplex assays .
  • In Vivo Synergy : Administer MOG antibodies with T-cell adoptive transfer. Assess blood-brain barrier permeability (e.g., Evans blue extravasation) and CNS infiltration (CD4+ T-cell immunohistochemistry) .

Q. What are the limitations of using synthetic MOG (89-113) peptides in epitope mapping studies?

Advanced Research Question

  • Conformational vs. Linear Epitopes : Synthetic peptides lack post-translational modifications (e.g., glycosylation) present in native MOG. Validate findings with full-length protein expressed in mammalian systems .
  • T-Cell Reactivity : Peptide-induced T-cell responses may not fully replicate disease pathology. Use overlapping peptide libraries to identify immunodominant regions .

Q. How should researchers design power analyses for studies investigating MOG antibody prevalence in heterogeneous cohorts?

Advanced Research Question

  • Cohort Stratification : Calculate sample size based on expected antibody prevalence (e.g., 40% in pediatric acute disseminated encephalomyelitis vs. <5% in controls). Use G*Power with α=0.05, β=0.2, and effect size ≥0.3 .
  • Multi-Center Collaboration : Address geographic variability by pooling data from ≥3 sites, adjusting for covariates (e.g., age, HLA-DRB1*15:01 status) in multivariate regression .

Q. What are the technical challenges in detecting low-affinity MOG antibodies, and how can they be mitigated?

Advanced Research Question

  • Affinity Maturation : Use biolayer interferometry (BLI) to measure binding kinetics (KD values). Low-affinity antibodies (KD >10⁻⁷ M) may require signal amplification (e.g., tyramide-based IHC) .
  • Preabsorption : Pre-treat serum with MOG-negative cell lysates to remove nonspecific antibodies, reducing background in cell-based assays .

Q. How can single-cell RNA sequencing (scRNA-seq) elucidate the role of MOG-reactive B cells in disease progression?

Advanced Research Question

  • B-Cell Isolation : Sort CD19+CD27+ memory B cells from patient blood/CSF. Use 10x Genomics platforms for scRNA-seq paired with MOG tetramer staining .
  • Clonal Analysis : Identify clonally expanded B-cell receptors (BCRs) with shared VDJ rearrangements. Validate MOG specificity via recombinant antibody expression and binding assays .

Properties

Molecular Formula

C130H182N34O43S2

Molecular Weight

2973.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1

InChI Key

OZZREEJGIZDAQJ-JPGBTOIWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.